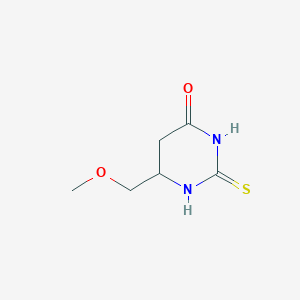
quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a fluorinated pentyl chain, and an indole carboxylate group, which together contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by the introduction of the fluoropentyl chain. Common reagents used in these reactions include halogenated solvents, strong bases, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluoropentyl chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate include:
- Quinolin-8-yl1-(4-chloropentyl)-1H-indole-3-carboxylate
- Quinolin-8-yl1-(4-bromopentyl)-1H-indole-3-carboxylate
- Quinolin-8-yl1-(4-methylpentyl)-1H-indole-3-carboxylate
Uniqueness
This compound is unique due to the presence of the fluoropentyl chain, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2365471-15-2 |
|---|---|
Molekularformel |
C23H21FN2O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
quinolin-8-yl 1-(4-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
InChI-Schlüssel |
OMYXQSSFQLPJBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)
![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
